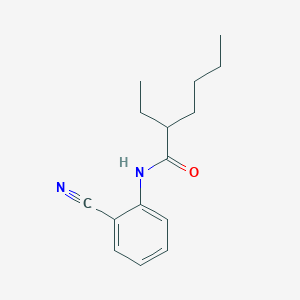

N-(2-cyanophenyl)-2-ethylhexanamide

Beschreibung

N-(2-Cyanophenyl)-2-ethylhexanamide is a substituted aromatic amide characterized by a 2-cyanophenyl group attached to a 2-ethylhexanamide backbone. This compound has garnered attention in synthetic organic chemistry due to its utility as a precursor in cascade reactions, particularly in the synthesis of quinoline-2,4-diones under mild, transition metal-free conditions . The synthesis of N-(2-cyanophenyl) acrylamide derivatives typically involves reacting 2-aminobenzonitrile with acryloyl chloride or related acylating agents in the presence of a base like triethylamine, as demonstrated in gram-scale preparations . The 2-ethylhexanamide side chain introduces steric bulk and lipophilicity, which may influence reactivity and solubility compared to simpler acrylamide derivatives.

Eigenschaften

Molekularformel |

C15H20N2O |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

N-(2-cyanophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C15H20N2O/c1-3-5-8-12(4-2)15(18)17-14-10-7-6-9-13(14)11-16/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

VNBGLDMDQBQZRD-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |

Kanonische SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(2-cyanophenyl)-2-ethylhexanamide can be contextualized against related amides, particularly those with variations in the phenyl substituents or the acyl group. Below is a detailed analysis:

Key Findings

Substituent Effects on Reactivity: The 2-cyano group in this compound acts as an electron-withdrawing group, facilitating radical cyclization reactions to form quinoline-2,4-diones under visible light . In contrast, electron-donating groups like 2-methoxy (as in the nitro-substituted analogue ) may alter reaction pathways or require harsher conditions.

Physicochemical Properties :

- Lipophilicity : The 2-ethylhexanamide side chain increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogues, impacting solubility in polar solvents.

- Thermal Stability : Derivatives with nitro groups (e.g., 2-methoxy-5-nitrophenyl ) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition.

Synthetic Accessibility: this compound benefits from a streamlined synthesis using inexpensive 2-aminobenzonitrile , whereas tert-butyl-substituted analogues require multi-step protocols . The absence of transition metals in its cascade reactions also enhances environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.